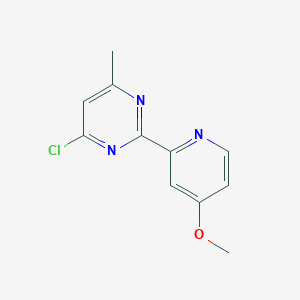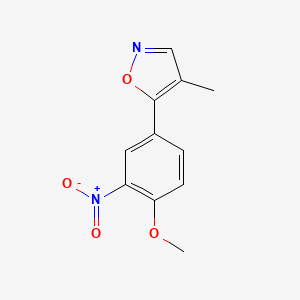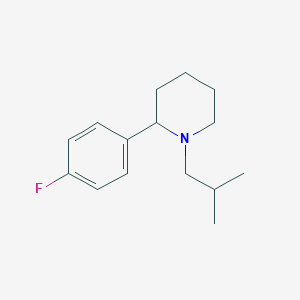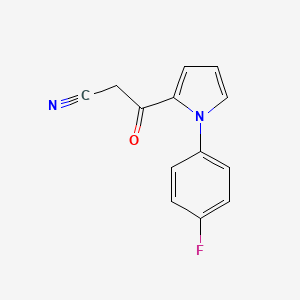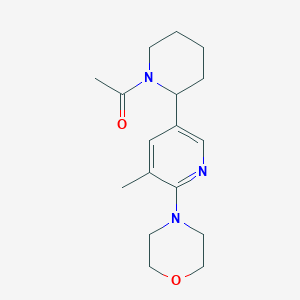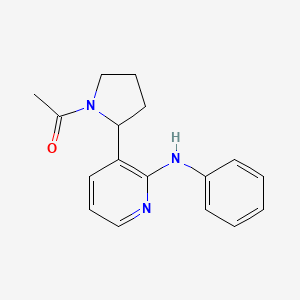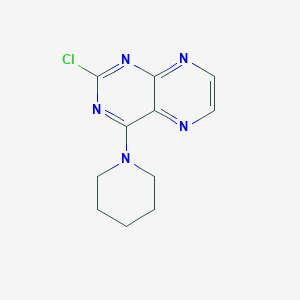
2-Chloro-4-(piperidin-1-yl)pteridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(piperidin-1-yl)pteridine is a heterocyclic compound with the molecular formula C11H12ClN5 and a molecular weight of 249.70 g/mol This compound features a pteridine core substituted with a chlorine atom at the 2-position and a piperidine ring at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-1-yl)pteridine typically involves the reaction of pteridine derivatives with piperidine under specific conditions. One common method includes the use of 2-chloropyrimidine as a starting material, which undergoes a series of reactions such as bromination, coupling, elimination, and catalytic hydrogenation to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 2-Chloro-4-(piperidin-1-yl)pteridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pteridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
科学的研究の応用
2-Chloro-4-(piperidin-1-yl)pteridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 2-Chloro-4-(piperidin-1-yl)pteridine involves its interaction with specific molecular targets and pathways. The piperidine ring and pteridine core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
2-Chloropyrimidine: A precursor in the synthesis of 2-Chloro-4-(piperidin-1-yl)pteridine.
Piperidine Derivatives: Compounds with similar piperidine rings, such as piperidine itself, piperidinone, and substituted piperidines.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pteridine core with a piperidine ring makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
特性
分子式 |
C11H12ClN5 |
|---|---|
分子量 |
249.70 g/mol |
IUPAC名 |
2-chloro-4-piperidin-1-ylpteridine |
InChI |
InChI=1S/C11H12ClN5/c12-11-15-9-8(13-4-5-14-9)10(16-11)17-6-2-1-3-7-17/h4-5H,1-3,6-7H2 |
InChIキー |
BUJYSWNBADXCSH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
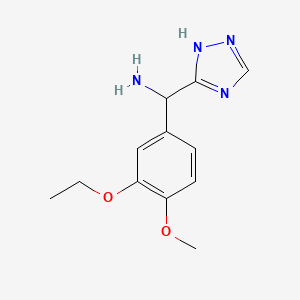
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)
![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
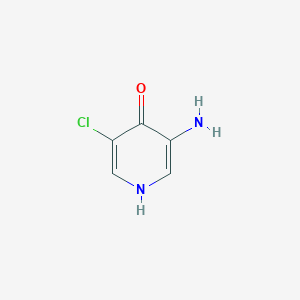
![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
